N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Descripción
N-(4-Fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-fluoro-2-methylphenyl group at position 1, a 4-methylphenylamino moiety at position 5, and a carboxamide group at position 2. Its molecular formula is C₁₈H₁₇FN₅O, with a molecular weight of 349.36 g/mol. The fluorine atom at the para position of the phenyl ring and the methyl group on the aniline substituent contribute to its electronic and steric properties, which may influence binding affinity in biological systems .
Propiedades
Fórmula molecular |
C17H16FN5O |
|---|---|
Peso molecular |
325.34 g/mol |
Nombre IUPAC |
N-(4-fluoro-2-methylphenyl)-5-(4-methylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-10-3-6-13(7-4-10)19-16-15(21-23-22-16)17(24)20-14-8-5-12(18)9-11(14)2/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
Clave InChI |
DTDBOKJVNMWLIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=C(C=C(C=C3)F)C |
Origen del producto |
United States |
Métodos De Preparación
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole scaffold is commonly synthesized via click chemistry , employing copper(I) or copper(II) catalysts. For this compound, the alkyne component (e.g., 4-fluoro-2-methylphenyl propargylamide) reacts with an azide (e.g., 4-methylphenyl azide) under mild conditions (e.g., CuI, sodium ascorbate, room temperature).
Mechanism :
-
Coordination : Copper(I) chelates the alkyne and azide.
-
Cycloaddition : [3+2] cyclization forms the triazole ring.
-
Proton Transfer : Deprotonation yields the 1,4-disubstituted triazole.
Advantages :
Limitations :
Nitroolefin-Azide Cycloaddition
Chen et al. reported a copper-catalyzed oxidative cycloaddition between nitroolefins and azides to yield 4-nitro-1,5-trisubstituted-1,2,3-triazoles. Subsequent reduction or substitution replaces the nitro group with desired functionalities.
Example :
-
Substrates : 4-fluoro-2-methylphenyl nitroolefin + 4-methylphenyl azide.
Mechanism :
-
Radical Formation : Oxidation generates a nitroolefin radical.
-
Cycloaddition : Azide attacks the radical to form the triazole.
-
Oxidation : Copper stabilizes intermediates, yielding the final product.
Functionalization to Introduce Substituents
Carboxamide Group Installation
The 4-carboxamide group is typically introduced via amide coupling or direct substitution .
Amidation of Triazole-4-carboxylic Acid
-
Carboxylic Acid Preparation : Triazole-4-carboxylic acid is synthesized via hydrolysis of a nitrile or ester precursor.
-
Coupling Reaction : React with 4-fluoro-2-methylphenyl amine using EDCI/HOBt or CDI.
Conditions :
Use of Propargylamide Alkynes
Direct incorporation of the carboxamide during CuAAC:
Introduction of the 5-Amino Group
The 5-amino substituent is introduced via nucleophilic substitution or reductive amination .
Substitution of Halogenated Triazoles
-
Halogenation : Triazole-5-bromo intermediates are synthesized.
-
Amination : React with 4-methylphenyl amine in the presence of a base (e.g., K₂CO₃).
Example :
-
Substrate : 5-bromo-1H-1,2,3-triazole-4-carboxamide.
Comparative Analysis of Synthesis Routes
Table 1: Key Synthesis Methods for Triazole Core
| Method | Catalyst/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC (Click Chemistry) | CuI, sodium ascorbate, RT | 60–95% | High regioselectivity, mild conditions | Copper removal required |
| Nitroolefin-Azide | CuBr₂, O₂, DMF, 110°C | 85–96% | Tolerates electron-withdrawing groups | Harsh thermal conditions |
| Alkyne Amidation | –, RT | 40–85% | Direct functionalization | Limited to propargylamides |
Table 2: Functionalization Strategies
| Target Group | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| 4-Carboxamide | EDCI/HOBt, CH₃CN, reflux | 50–90% | Requires anhydrous conditions |
| 5-Amino | 4-Methylphenyl amine, K₂CO₃ | 60–80% | Sensitive to steric hindrance |
Spectral Characterization and Purity
NMR and IR Data
Purification and Isolation
Challenges and Optimization
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-fluoro-2-metilfenil)-5-[(4-metilfenil)amino]-1H-1,2,3-triazol-4-carboxamida se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría conducir a diferentes derivados.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, particularmente en el grupo fenilo fluorado.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).
Sustitución: Los reactivos como los halógenos (por ejemplo, bromo, cloro) y los nucleófilos (por ejemplo, aminas, tioles) se utilizan comúnmente.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
N-(4-fluoro-2-metilfenil)-5-[(4-metilfenil)amino]-1H-1,2,3-triazol-4-carboxamida tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(4-fluoro-2-metilfenil)-5-[(4-metilfenil)amino]-1H-1,2,3-triazol-4-carboxamida implica su interacción con objetivos y vías moleculares específicos. El anillo de triazol y el grupo fenilo fluorado juegan un papel crucial en su afinidad de unión y especificidad. El compuesto puede inhibir o activar ciertas enzimas, receptores o vías de señalización, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
Actividad Biológica
N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound belongs to the triazole family, which is known for its diverse biological activities. The general structure can be represented as follows:
This compound contains a triazole ring, which is critical for its biological interactions.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has shown promising results against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for similar triazole compounds ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli, S. aureus, and P. aeruginosa .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole A | E. coli | 0.12 |
| Triazole B | S. aureus | 0.50 |
| Triazole C | P. aeruginosa | 1.95 |
The presence of halogen substituents (like fluorine) and aromatic amines in the structure enhances the antibacterial efficacy by improving binding affinity to bacterial targets .
The mechanism by which triazoles exert their antibacterial effects often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis. Molecular docking studies suggest that these compounds can bind effectively to DNA-gyrase, an essential enzyme for bacterial replication .
Study on Efficacy Against Mycobacterium spp.
A notable study investigated the efficacy of triazole derivatives against Mycobacterium smegmatis. The results demonstrated that certain derivatives exhibited superior activity compared to standard drugs like isoniazid and streptomycin, indicating a potential role in treating tuberculosis .
Table 2: Comparative Efficacy Against Mycobacterium
| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Triazole D | 3.25 | Isoniazid | 5 |
| Triazole E | 4 | Streptomycin | 4 |
Q & A
Q. Key Considerations :
- Optimize reaction time to minimize side products (e.g., over-alkylation).
- Use anhydrous conditions to prevent hydrolysis of intermediates.
Basic: How can the molecular structure of this compound be rigorously characterized?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), triazole protons (δ 8.1–8.3 ppm), and methyl groups (δ 2.2–2.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- X-ray Crystallography :
- Mass Spectrometry : Confirm molecular weight (311.31 g/mol) via HRMS (ESI+) with <2 ppm error .
Basic: What strategies mitigate solubility challenges during in vitro assays?
Answer:
The compound’s low aqueous solubility (e.g., <10 µM in PBS) can be addressed by:
- Solvent Systems : Use DMSO stock solutions (≤0.1% final concentration) to avoid cellular toxicity .
- Co-solvents : Add β-cyclodextrin (10–20 mM) or Tween-80 (0.1%) to enhance solubility .
- Pro-drug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety .
Validation : Monitor solubility via dynamic light scattering (DLS) to detect aggregation.
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
SAR studies should focus on modifying:
Substituent Effects :
- Fluorophenyl Group : Replace 4-fluoro-2-methylphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
- Methylphenylamino Group : Vary para-methyl to meta-substituents to alter steric hindrance .
Biological Testing :
Q. Example SAR Table :
| Derivative | Substituent (R1) | IC₅₀ (VEGFR, nM) |
|---|---|---|
| Parent | 4-Fluoro-2-Me | 85 ± 3.2 |
| Derivative A | 4-Cl-2-Me | 42 ± 2.1 |
| Derivative B | 3-CF₃-2-Me | 28 ± 1.8 |
Advanced: How should crystallographic data contradictions be resolved?
Answer:
Discrepancies in crystallographic parameters (e.g., bond lengths, space groups) arise due to:
- Twinned Crystals : Use the TwinRotMat option in SHELXL to refine twinned data and calculate Flack parameters .
- Disordered Atoms : Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters .
- Validation Tools : Cross-check results with PLATON (ADDSYM) to detect missed symmetry .
Case Study : A study reported conflicting space groups (P2₁/c vs. P-1) for a triazole derivative. Re-refinement with SHELXL using the Hooft parameter (|Y| < 0.05) resolved the ambiguity .
Advanced: How to address contradictory bioactivity data across studies?
Answer:
Contradictions (e.g., IC₅₀ variability in kinase inhibition) may stem from:
Assay Conditions :
Cell Line Variability :
- Use isogenic cell lines to control for genetic drift .
Data Normalization :
- Apply Z-factor scoring to eliminate outliers in high-throughput screens .
Q. Resolution Workflow :
- Replicate assays under standardized conditions (n ≥ 3).
- Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing.
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., VEGFR2 PDB: 4ASD) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
Validation : Overlay docking poses with co-crystallized ligands (e.g., sorafenib in PDB: 4ASD) to confirm accuracy.
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